molecular formula C14H14N2O3S2 B2682762 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 922005-97-8

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2682762
CAS No.: 922005-97-8
M. Wt: 322.4
InChI Key: LJIYNSYZZHJSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that features a quinoline core, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener, more sustainable processes .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiophene rings .

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinoline and thiophene rings can interact with various biological targets, leading to a range of biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which include a quinoline core, a thiophene ring, and a sulfonamide group. This combination imparts unique electronic and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-9-2-7-14(20-9)21(18,19)16-11-4-5-12-10(8-11)3-6-13(17)15-12/h2,4-5,7-8,16H,3,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIYNSYZZHJSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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